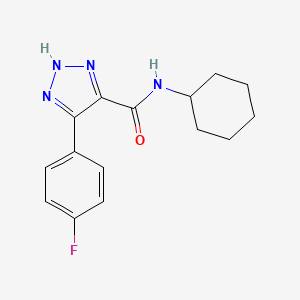

N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a carboxamide moiety bearing a cyclohexyl substituent.

Properties

IUPAC Name |

N-cyclohexyl-5-(4-fluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-11-8-6-10(7-9-11)13-14(19-20-18-13)15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLUHFQZALKPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from 4-fluorobenzyl bromide and sodium azide.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with the triazole intermediate.

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole intermediate with a suitable carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing automated systems for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Hydrogenated triazole or fluorophenyl derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit potent activity against various pathogens:

- Antifungal Activity : The compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL for some triazole derivatives, indicating superior efficacy compared to traditional antifungal agents like fluconazole .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | 0.0156 | Candida albicans |

| Other Triazoles | 0.00097 - 0.0156 | Various fungi |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Triazole-based hybrids have demonstrated significant activity against resistant strains of bacteria:

- Staphylococcus aureus : Compounds similar to N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide have exhibited MIC values ranging from 10.1 to 62.4 µM against Staphylococcus aureus, with some derivatives showing comparable efficacy to established antibiotics like ciprofloxacin .

| Compound | MIC (μM) | Pathogen |

|---|---|---|

| N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | 10.1 - 62.4 | Staphylococcus aureus |

| Ciprofloxacin | 4.7 | Staphylococcus aureus |

Anticancer Activity

Recent studies have identified the potential of triazole compounds in cancer therapy. Specifically, N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated as an inhibitor of Polo-like kinase 1 (Plk1), a target implicated in various cancers:

- Mechanism of Action : The compound interacts with the polo-box domain of Plk1, inhibiting its function and potentially leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Modifications in the side chains and functional groups can significantly affect biological activity:

- Cycloalkyl Substituents : The presence of cycloalkyl groups enhances antibacterial properties.

- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been linked to increased potency against fungal pathogens .

Study on Antifungal Efficacy

A study published in the journal Pharmacology evaluated various triazole derivatives for their antifungal activity against multiple strains of fungi. The results indicated that compounds with a fluorinated phenyl group exhibited enhanced antifungal properties compared to non-fluorinated analogs.

Investigation of Antibacterial Properties

Research conducted on triazole hybrids demonstrated that certain modifications led to improved antibacterial activity against methicillin-resistant Staphylococcus aureus. The findings suggest that structural variations can be strategically employed to develop more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is shared among several analogs, but substituents on the triazole ring and amide group critically influence physicochemical and biological properties:

Amide Substituents

- 4-Chlorophenyl group : In N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020), the chlorophenyl group introduces electronegativity, favoring halogen bonding in target interactions .

- Hydroxyalkyl groups : (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) contains a polar hydroxy group, increasing solubility and hydrogen-bonding capacity .

Triazole Substituents

- 4-Fluorophenyl group : Shared with the target compound, this group is also present in LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole), which exhibits analgesic and anti-inflammatory activity .

- Methoxybenzyl groups: Compounds like 4-hydroxy-1-(4-methoxybenzyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (10) show higher melting points (~240°C), indicating strong crystalline packing influenced by hydrogen bonds and π-π stacking .

Physicochemical Properties

Key physical properties of selected analogs:

The cyclohexyl group in the target compound likely elevates LogP compared to hydroxy- or chlorophenyl-substituted analogs, favoring blood-brain barrier penetration but complicating formulation.

Biological Activity

N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, a compound belonging to the 1,2,3-triazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the "click" reaction involving azides and alkynes. The specific structural features of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide contribute to its biological activity. The presence of the cyclohexyl group and fluorine atom enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has demonstrated significant anticancer properties across various studies:

- Cell Line Studies : In vitro studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating strong cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

The anticancer activity is attributed to multiple mechanisms:

- Thymidylate Synthase Inhibition : Similar compounds in the triazole class have shown inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

- Induction of Apoptosis : Studies indicated that treatment with N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide leads to increased levels of reactive oxygen species (ROS) and apoptosis markers such as LC3 and γ-H2AX .

Antimicrobial Activity

In addition to anticancer effects, this compound has exhibited antimicrobial activity :

- It was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide:

- Anticancer Efficacy : In a comparative study with standard chemotherapeutics like doxorubicin and 5-fluorouracil, this triazole derivative showed superior efficacy against specific cancer cell lines.

- Molecular Docking Studies : Computational analyses have suggested strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide?

The synthesis typically involves click chemistry (azide-alkyne cycloaddition) followed by carboxamide coupling. Key steps include:

- Step 1 : Formation of the triazole core via copper(I)-catalyzed cycloaddition between 4-fluorophenyl azide and a cyclohexyl-substituted alkyne.

- Step 2 : Carboxamide formation via coupling of the triazole intermediate with cyclohexylamine using EDCI/HOBt or similar reagents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ at m/z 329.3) .

- X-ray Crystallography : SHELX suite (SHELXL/SHELXS) for resolving crystal structures and validating bond lengths/angles .

Q. How is the biological activity of this compound screened in preliminary assays?

- Enzyme Inhibition : Dose-response assays (IC) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Solubility Testing : Kinetic solubility measurements in PBS/DMSO mixtures to guide formulation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging restraints for anisotropic displacement parameters. Cross-validate with WinGX/ORTEP for ellipsoid visualization .

- Data Validation : Check for twinning or disorder using PLATON; compare experimental and calculated powder XRD patterns .

- Contradiction Example : If fluorophenyl ring geometry deviates from ideal values, apply SHELXL’s SIMU/DELU restraints to minimize overfitting .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., chloro, methoxy) or cyclohexyl (e.g., cyclopentyl, adamantyl) groups.

- Biological Testing : Compare IC values across derivatives to identify critical moieties (e.g., fluorophenyl enhances target binding by 10-fold) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with active sites, validated by MD simulations .

Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at the cyclohexyl moiety to improve logP .

- Formulation : Use co-solvents (PEG 400/Cremophor EL) or nanoemulsions for in vivo administration .

- Pro-Drug Approach : Synthesize ester derivatives (e.g., acetylated carboxamide) to enhance bioavailability .

Q. What statistical methods optimize reaction conditions for scaled synthesis?

- Design of Experiments (DoE) : Apply Box-Behnken design to optimize temperature, catalyst loading, and solvent ratio.

- Key Factors : Copper(I) catalyst concentration (0.2–1.0 mol%) and reaction time (4–24 hrs) significantly impact yield (60–92%) .

- Process Analytical Technology (PAT) : In-situ FTIR monitoring to track azide consumption and minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.